

Physical properties and solubility of (Hydroxy(tosyloxy)iodo)benzene

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

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An In-depth Technical Guide to the Physical Properties and Solubility of (Hydroxy(tosyloxy)iodo)benzene

Introduction

(Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound widely utilized in organic synthesis as a mild and efficient oxidizing agent.[1][2][3] Its applications include the α -oxidation of carbonyl compounds, the dearomatization of phenols, and the synthesis of iodonium salts.[1][2] This technical guide provides a comprehensive overview of the physical properties and solubility of (Hydroxy(tosyloxy)iodo)benzene, along with relevant experimental protocols and workflows for its synthesis and application.

Physical Properties

(Hydroxy(tosyloxy)iodo)benzene is a stable, non-hygroscopic crystalline solid at room temperature.[4] It typically appears as a white to light yellow or off-white crystalline powder.[5] [6] For long-term storage, it is recommended to keep it refrigerated in a dark bottle.[1]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ IO ₄ S	[5][7]
Molecular Weight	392.21 g/mol	[5][7]
Melting Point	130-137 °C[5][8], 131-137 °C[8], 136-138.5 °C[4], 138 °C, 140-142 °C[4]	Various
Appearance	Crystalline powder[5], White to light yellow powder[5], Off-white to pale yellow crystalline powder[6]	Various
CAS Number	27126-76-7	[5][7]

Solubility

The solubility of **(Hydroxy(tosyloxy)iodo)benzene** varies significantly across different solvents. It is moderately soluble in polar protic and aprotic solvents, while exhibiting low solubility in nonpolar and some chlorinated solvents.[1]

Solvent	Solubility	Source
Water	Moderately soluble (approx. 1 g/42 mL at 22°C)[1][4]	[1][4]
Methanol (MeOH)	Soluble, Moderately soluble[1]	[1]
Dimethyl Sulfoxide (DMSO)	Moderately soluble	[1]
Acetonitrile	Sparingly soluble at room temperature; readily dissolves near reflux[4]	[4]
Dichloromethane (CH ₂ Cl ₂)	Insoluble[1], Sparingly soluble at room temperature[4]	[1][4]
Chloroform (CHCl ₃)	Insoluble[1], Soluble to give a colorless solution[4]	[1][4]
Diethyl Ether (Et ₂ O)	Insoluble	[1]
Dimethylformamide (DMF)	Soluble	[4]
Acetic Acid	Soluble to give a colorless solution	[4]

Although it is largely insoluble in dichloromethane and chloroform, these are considered excellent solvents for reactions, as the disappearance of the solid reagent indicates the completion of the reaction.[1]

Experimental Protocols

One-Pot Synthesis of (Hydroxy(tosyloxy)iodo)benzene

A common and efficient method for the synthesis of (Hydroxy(tosyloxy)iodo)benzene involves a one-pot reaction from an iodoarene.[2] This procedure utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant and p-toluenesulfonic acid as the tosyl source.

Methodology:

- A round-bottomed flask is charged with m-chloroperbenzoic acid (m-CPBA) and 2,2,2-trifluoroethanol (TFE).[\[2\]](#)
- The mixture is sonicated until the m-CPBA is dissolved.[\[2\]](#)
- Iodobenzene and p-toluenesulfonic acid monohydrate are added to the solution.[\[2\]](#)
- The reaction mixture is stirred vigorously in a preheated oil bath at 40 °C for 1 hour.[\[2\]](#) A yellow precipitate may be observed after a few minutes.[\[2\]](#)
- The solvent is then removed by distillation or evaporation under reduced pressure to yield the product.[\[2\]](#)



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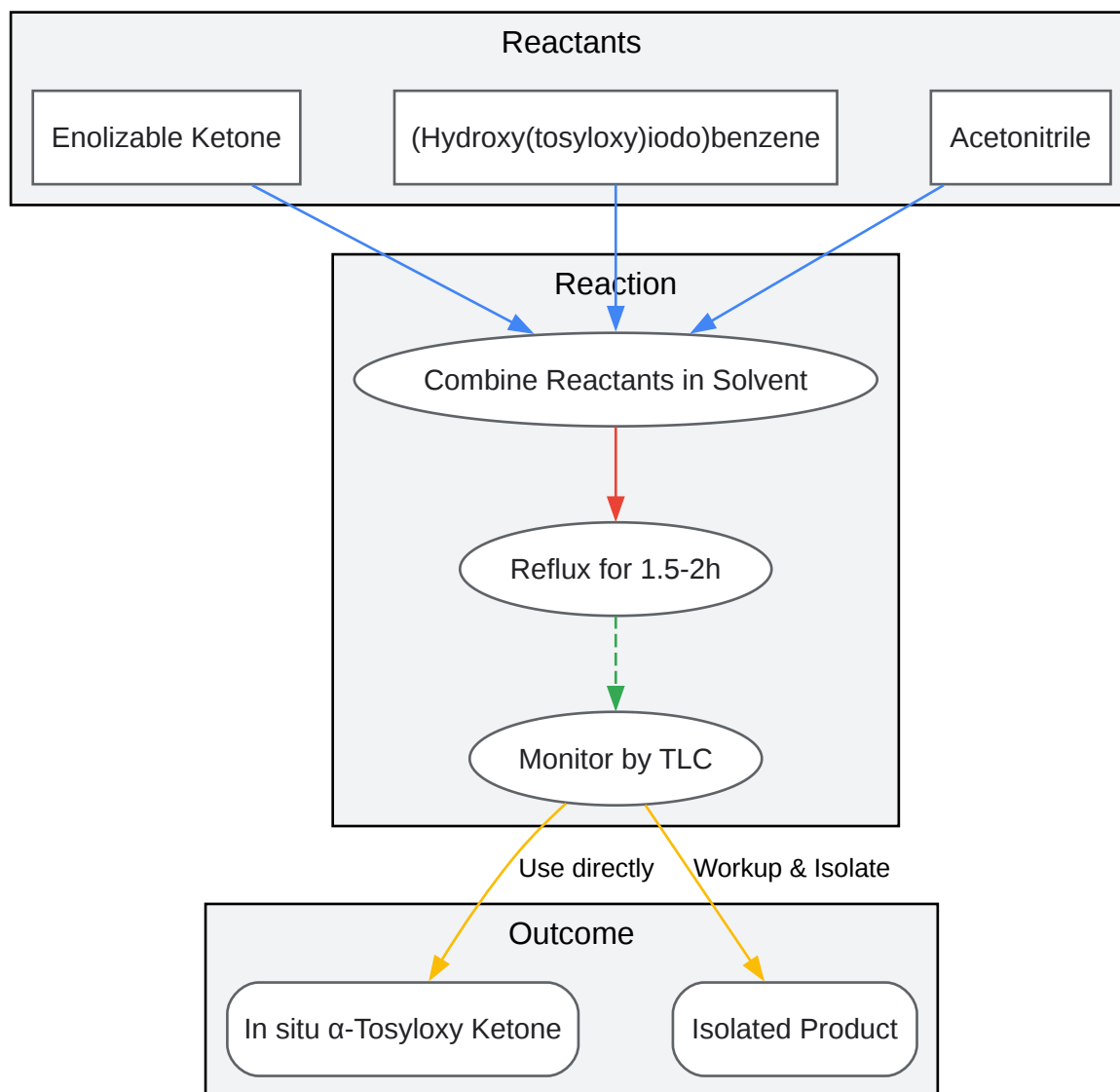
One-pot synthesis workflow for **(Hydroxy(tosyloxy)iodo)benzene**.

α -Tosyloxylation of Ketones

(Hydroxy(tosyloxy)iodo)benzene is frequently used for the α -tosyloxylation of enolizable ketones.^{[3][9]} This reaction is a key step in the synthesis of various organic molecules.^{[10][11]}

Methodology:

- The ketone is dissolved in a suitable solvent, such as acetonitrile.[\[10\]](#)[\[11\]](#)
- **(Hydroxy(tosyloxy)iodo)benzene** is added to the solution.[\[10\]](#)[\[11\]](#)
- The reaction mixture is refluxed for a period of 1.5 to 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[\[10\]](#)[\[11\]](#)
- Upon completion, the resulting α -tosyloxy ketone can be used in situ for subsequent reactions or isolated after workup.[\[10\]](#)[\[11\]](#) For isolation, the solvent is typically removed, and the residue is dissolved in a solvent like dichloromethane, washed with water, and dried.[\[10\]](#)



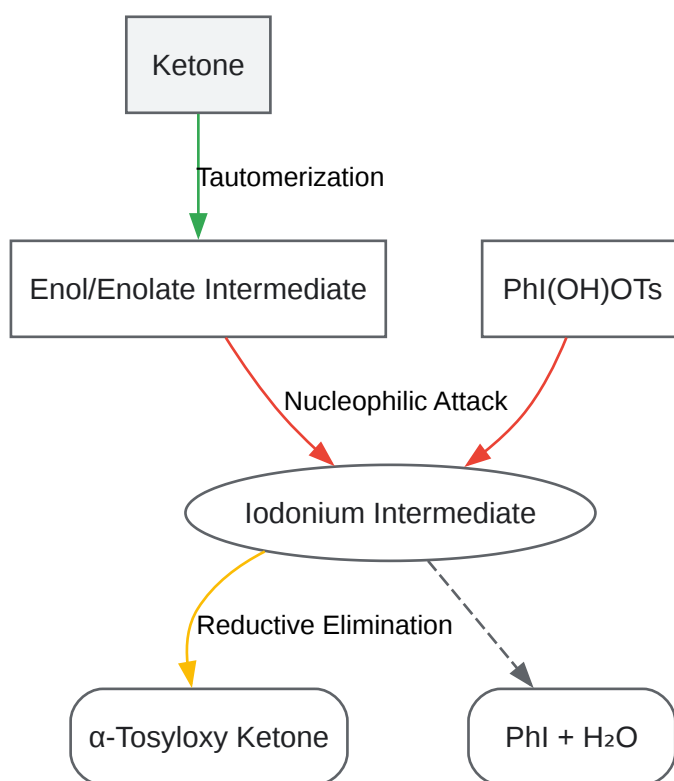
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Workflow for the α -tosyloxylation of a ketone using HTIB.

Signaling Pathways and Logical Relationships

While **(Hydroxy(tosyloxy)iodo)benzene** is a reagent in chemical synthesis and not typically involved in biological signaling pathways, its reactivity can be understood through a logical relationship of its components. The hypervalent iodine atom acts as a Lewis acid and an oxidizing agent, the tosyloxy group is a good leaving group, and the hydroxyl group can participate in proton transfer. This combination of features allows it to react with a wide range of nucleophiles, such as the enol or enolate form of a ketone.

The general mechanism for the α -tosyloxylation of a ketone can be conceptualized as follows:



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Logical relationship in the α -tosyloxylation of ketones by HTIB.

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